molecular formula C8H6N2 B1222797 1,5-Naphthyridine CAS No. 254-79-5

1,5-Naphthyridine

Cat. No. B1222797
Key on ui cas rn: 254-79-5
M. Wt: 130.15 g/mol
InChI Key: VMLKTERJLVWEJJ-UHFFFAOYSA-N
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Patent
US04092320

Procedure details

Thus 3-amino pyridine III may be condensed with a glycerol of formula IV to give the ##STR3## 1,5-naphthyridine of formula V which is reduced e.g. by hydrogenation over platinum oxide to the 1,2,3,4-tetrahydro-1,5,-naphthyridine of formula (VI). In formula IV, V and VI R1, R2 and R3 are as defined in connection with formula I.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.O[CH2:9][CH:10]([CH2:12]O)O>>[N:4]1[C:3]2[C:2](=[N:1][CH:9]=[CH:10][CH:12]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1
Step Two
Name
formula IV
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC2=NC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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